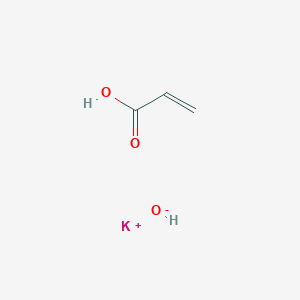

potassium;prop-2-enoic acid;hydroxide

Description

Potassium prop-2-enoate (C₃H₃KO₂), also known as potassium acrylate, is the potassium salt of prop-2-enoic acid (acrylic acid). It is synthesized via the hydrolysis of acrylate esters using potassium hydroxide (KOH) in aqueous dioxane, followed by acidification and purification . This compound is widely used in polymer chemistry, particularly in superabsorbent materials and adhesives, due to its ionic character and ability to form cross-linked networks .

Potassium hydroxide (KOH) is a strong inorganic base with the formula KOH. It is commonly employed in saponification, pH adjustment, and as a catalyst in organic synthesis, including the preparation of carboxylates like potassium acrylate .

Properties

IUPAC Name |

potassium;prop-2-enoic acid;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.K.H2O/c1-2-3(4)5;;/h2H,1H2,(H,4,5);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJCHEARIWSBBG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O.[OH-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)O.[OH-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

potassium;prop-2-enoic acid;hydroxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Preparation

Potassium propanoate is produced through the neutralization of propanoic acid with potassium hydroxide. The resulting compound is a white crystalline solid that is highly soluble in water. Its molecular formula is , and it is recognized by the E number E283 in Europe.

Food Preservation

One of the primary applications of potassium propanoate is as a food preservative. It inhibits the growth of mold and certain bacteria, making it valuable in extending the shelf life of various food products.

Case Study: Efficacy in Processed Meats

A study evaluated the effectiveness of potassium propanoate in deli-style turkey products. The addition of potassium propanoate at concentrations of 0.30% significantly inhibited the growth of Listeria monocytogenes over a storage period of 12 weeks at refrigeration temperatures (4°C). Control products without potassium propanoate showed significant bacterial growth, highlighting its effectiveness as a preservative in meat products .

| Concentration (%) | Storage Temperature (°C) | Growth Inhibition (log reduction) |

|---|---|---|

| 0.05 | 4 | <1 |

| 0.10 | 4 | <1 for 10 weeks |

| 0.30 | 4 | <1 for 12 weeks |

Agricultural Applications

In agriculture, potassium propanoate serves as a soil conditioner and water retention agent. Its ability to absorb water makes it beneficial for improving soil moisture content, especially in arid regions.

Case Study: Water Retention in Soil

Research has demonstrated that incorporating potassium propanoate into soil can enhance moisture retention capabilities significantly compared to untreated soil. This property supports plant growth during dry spells, making it an essential component in sustainable agriculture practices.

Biomedical Applications

Potassium propanoate is increasingly utilized in biomedical research, particularly in drug delivery systems and tissue engineering.

Case Study: Hydrogel Development

In tissue engineering, potassium propanoate is used to create hydrogels that mimic natural tissue environments. These hydrogels can encapsulate cells and drugs, providing controlled release and localized delivery, which enhances therapeutic efficacy while minimizing side effects .

Cosmetic Industry

The compound is also employed as a preservative in cosmetic formulations due to its antimicrobial properties. It helps extend the shelf life of personal care products by preventing microbial growth.

Mechanism of Action

The mechanism of action of potassium;prop-2-enoic acid;hydroxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

- KOH exhibits greater solubility in organic solvents, making it preferable for ester hydrolysis in non-aqueous media (e.g., synthesis of acrylates) .

- NaOH is more economical for large-scale industrial processes, but KOH’s superior conductivity is advantageous in electrochemical applications .

Potassium Prop-2-enoate vs. Sodium Prop-2-enoate

Functional Contrast :

- Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts, enhancing their utility in hydrophilic polymer matrices .

- Sodium acrylate is more prevalent in consumer products (e.g., detergents), while potassium acrylate’s larger cation improves water retention in agricultural hydrogels .

Structural Analogs of Prop-2-enoic Acid

Reactivity and Bioactivity :

Preparation Methods

Base-Catalyzed Neutralization Mechanism

The reaction between acrylic acid and potassium hydroxide proceeds as follows:

This exothermic process requires rigorous temperature modulation to prevent thermal degradation of acrylic acid, which polymerizes readily above 50°C. Industrial protocols often employ ice-water baths to maintain temperatures below 10°C during neutralization, ensuring high yields (≥95%) and minimal byproduct formation.

Inhibitor Removal and Purification

Raw acrylic acid typically contains polymerization inhibitors such as hydroquinone or methoxyhydroquinone. A critical pre-treatment step involves passing acrylic acid through a chromatographic column packed with neutral alumina, which adsorbs inhibitors and enhances monomer stability during storage and reaction. Post-neutralization, the aqueous potassium acrylate solution is filtered to remove residual alumina particles and concentrated via vacuum evaporation to achieve a 40–50% w/w solution suitable for polymerization.

Neutralization in Polymer Production: Cross-Linked Polyacrylate Resins

Monomer Preparation and Cross-Linking

In patented industrial processes, potassium acrylate is synthesized in situ during resin production. For example, a mixture of acrylic acid, potassium hydroxide, and a cross-linking agent (e.g., N,N-methylenebisacrylamide) is neutralized to pH 6.5–7.5 before initiating polymerization. The neutralization is performed at 70°C under continuous stirring to ensure homogeneous mixing, followed by the addition of ammonium persulfate as a free-radical initiator.

Table 1: Industrial Neutralization and Polymerization Parameters

| Parameter | Value/Range |

|---|---|

| Neutralization temperature | 70°C |

| Initiator concentration | 0.5 wt% (ammonium persulfate) |

| Polymerization temperature | 120–135°C (peak exotherm) |

| Residual monomer | 1,200 ppm |

| Water content | 4–11% |

Polymerization and Product Formulation

The neutralized monomer solution is spread into thin layers (5–10 mm) on conveyor belts, where polymerization occurs within 30–60 seconds, yielding dry, cross-linked polymer strips. These strips are pulverized into powders with water absorption capacities of 450 g/g (deionized water) and 60 g/g (1% saline). The high absorption capacity is attributed to the ionic repulsion between carboxylate groups, which expands the polymer network.

Advanced Techniques for Enhanced Purity and Efficiency

Mixed-Alkali Neutralization for Tunable Properties

A novel approach involves co-neutralizing acrylic acid with potassium and sodium hydroxides to produce hybrid (Na/K) polyacrylate resins. This method, detailed in CN101302271B, enhances ionic conductivity and swelling kinetics while maintaining cost efficiency. The molar ratio of KOH to NaOH directly influences the resin’s glass transition temperature and mechanical strength.

Low-Temperature Neutralization with Solvent Additives

Incorporating polar solvents (e.g., ethylene glycol) during neutralization reduces solution viscosity and improves heat dissipation. For instance, a 5 wt% ethylene glycol additive enables neutralization at 75°C without premature gelation, achieving a residual monomer concentration of <500 ppm.

Influence of Reaction Conditions on Product Quality

pH and Degree of Neutralization

The apparent pKa of polyacrylic acid (6.2) dictates that neutralization to pH >7 is required for complete deprotonation. However, in graft copolymers or cross-linked matrices, the pKa shifts to 9.0 due to reduced chain mobility, necessitating higher KOH concentrations.

Temperature and Reaction Kinetics

Elevated temperatures accelerate neutralization but risk acrylic acid dimerization. Kinetic studies reveal that the reaction reaches 90% completion within 10 minutes at 25°C, whereas at 0°C, completion requires 45 minutes.

Table 2: Effect of Temperature on Neutralization Efficiency

| Temperature (°C) | Time to 90% Completion (min) | Residual Acrylic Acid (ppm) |

|---|---|---|

| 0 | 45 | 300 |

| 25 | 10 | 700 |

| 50 | 5 | 1,500 |

Industrial-Scale Challenges and Mitigation Strategies

Control of Exothermic Reactions

The neutralization enthalpy (ΔH ≈ −55 kJ/mol) necessitates jacketed reactors with coolant circulation to maintain temperatures below 50°C. Failure to manage exotherms results in thermal runaway, evidenced by discoloration (yellowing) and reduced water absorption capacity.

Residual Monomer Management

Post-polymerization washing with methanol-water mixtures reduces residual acrylate monomers to <100 ppm, complying with ISO 10993 biocompatibility standards. Advanced techniques like reactive extrusion further minimize residuals by extending polymerization time to 2 hours .

Q & A

Q. How can potassium hydroxide (KOH) solutions be standardized for precise titration in neutralization experiments?

Potassium hydroxide solutions are hygroscopic and prone to carbonate contamination, requiring standardization against a primary standard. A robust method involves using potassium hydrogen phthalate (KHC₈H₄O₄) . Dissolve a known mass of dried potassium hydrogen phthalate in deionized water, titrate with the KOH solution using phenolphthalein as an indicator, and calculate normality using:

Adjust experimental acidity calculations by comparing the standardized KOH normality to its nominal value .

Q. What experimental precautions are critical when handling potassium hydroxide in aqueous reactions?

KOH solutions with pH >11.5 pose severe corrosion risks. Use PPE (gloves, goggles), neutralize spills with weak acids (e.g., acetic acid), and store in airtight containers to prevent CO₂ absorption. Ecological assessments indicate pre-neutralized KOH waste is hazardous to aquatic life due to high alkalinity .

Q. How can prop-2-enoic acid derivatives be synthesized for polymer research?

A foundational method involves esterification of prop-2-enoic acid with alcohols (e.g., methanol) using acid catalysts. For example, methyl prop-2-enoate is synthesized via refluxing prop-2-enoic acid with methanol and sulfuric acid, followed by distillation. Purity is verified by FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (vinyl proton peaks at δ 5.8–6.4 ppm) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in hydroxide-containing crystals influence material properties?

Hydrogen-bonding networks in crystals (e.g., KOH co-crystals) can be analyzed using graph set analysis (G. M. Sheldrick, 1995). Employ crystallographic software (SHELX, WinGX) to determine donor-acceptor distances and angles. For example, in KOH·H₂O structures, O–H···O bonds form infinite chains (C(2) graph set motif), impacting thermal stability and solubility .

Q. What strategies resolve contradictions in reaction mechanisms involving prop-2-enoic acid under basic conditions?

Conflicting data on prop-2-enoic acid’s reactivity in basic media (e.g., hydrolysis vs. polymerization) can be addressed via kinetic isotope effects (KIE) and DFT calculations. For instance, deuterated KOH (KOD) slows hydrolysis rates, confirming base-catalyzed nucleophilic attack on the carbonyl group. LC-MS monitors intermediate species to validate competing pathways .

Q. How can crystallographic software (e.g., SHELXL) refine structures of potassium-coordinated polymers containing prop-2-enoic acid?

SHELXL is optimized for high-resolution data. Input .hkl files from single-crystal X-ray diffraction, assign potassium sites using Patterson maps, and refine anisotropic displacement parameters. For polymeric structures, apply TWIN/BASF commands to model stacking faults. Validation via R-factor convergence (<5%) and ORTEP-3 thermal ellipsoid plots ensures accuracy .

Q. What methodologies assess the ecological impact of hydroxide byproducts in synthetic workflows?

Advanced life-cycle analysis (LCA) integrates toxicity data (e.g., EC₅₀ for Daphnia magna) and neutralization efficiency. For KOH waste, measure post-neutralization pH and residual K⁺ ions via ICP-MS. Compare to OECD guidelines: solutions with [K⁺] >200 mg/L require ion-exchange treatment before disposal .

Methodological Notes

- Crystallography : Use SHELX for small-molecule refinement and SHELXE for phase resolution in twinned macromolecular crystals .

- Synthesis : For Friedel-Crafts acylation of prop-2-enoic acid derivatives, TFAA in CH₂Cl₂ at 0°C minimizes side reactions .

- Safety : Neutralize KOH spills with 5% acetic acid and validate with pH strips before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.